molecular formula C22H20ClN3O3S B6015457 N~1~-(4-ACETYLPHENYL)-2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-(4-ACETYLPHENYL)-2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B6015457
M. Wt: 441.9 g/mol
InChI Key: IGDYABKVFYYFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-ACETYLPHENYL)-2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-[(4-chlorophenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-13-19(11-15-3-7-17(23)8-4-15)21(29)26-22(24-13)30-12-20(28)25-18-9-5-16(6-10-18)14(2)27/h3-10H,11-12H2,1-2H3,(H,25,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDYABKVFYYFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ACETYLPHENYL)-2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the chlorobenzyl group, and finally, the acetylphenyl and sulfanyl groups are added. Each step requires specific reagents and conditions, such as the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction conditions can help ensure consistency and yield. Purification steps, such as crystallization or chromatography, are essential to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-ACETYLPHENYL)-2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N~1~-(4-ACETYLPHENYL)-2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-ACETYLPHENYL)-2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-acetylphenyl)sulfanyl]phenyl}acetamide
  • 4-ACETYLPHENYL N-(3-(METHYLTHIO)PHENYL)CARBAMATE

Uniqueness

N~1~-(4-ACETYLPHENYL)-2-{[5-(4-CHLOROBENZYL)-4-HYDROXY-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.